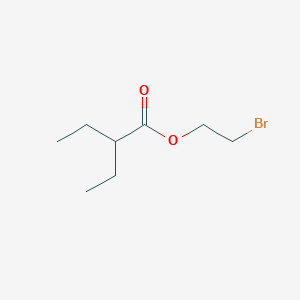
2-(Methylamino)naphthalenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C11H11NO3S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both a methylamino group and a sulfonic acid group. This compound is primarily used as an intermediate in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts to introduce the amino group, which is then methylated .
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)naphthalene-1-sulfonic acid often involves large-scale sulfonation of naphthalene using sulfuric acid, followed by methylation of the resulting aminonaphthalene sulfonic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, naphthylamines, and substituted naphthalenes .
Aplicaciones Científicas De Investigación
2-(Methylamino)naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: It is explored for its potential use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism by which 2-(methylamino)naphthalene-1-sulfonic acid exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with proteins and enzymes. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminonaphthalene-1-sulfonic acid: Similar in structure but lacks the methyl group.
Naphthalene-2-sulfonic acid: Lacks the amino group and has different reactivity.
1-Aminonaphthalene-4-sulfonic acid: Another isomer with different substitution patterns.
Uniqueness
2-(Methylamino)naphthalene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows it to form stable complexes and participate in a variety of chemical reactions, making it a valuable intermediate in dye synthesis and other applications .
Propiedades
Número CAS |
7089-63-6 |
|---|---|
Fórmula molecular |
C11H11NO3S |
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
2-(methylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-12-10-7-6-8-4-2-3-5-9(8)11(10)16(13,14)15/h2-7,12H,1H3,(H,13,14,15) |
Clave InChI |
JIACETSUYANHGJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


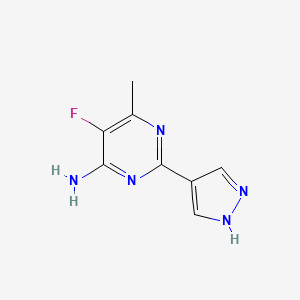

![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
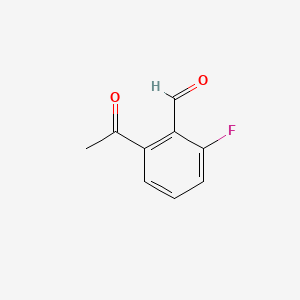
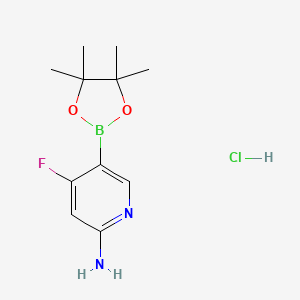
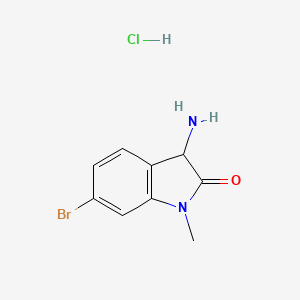

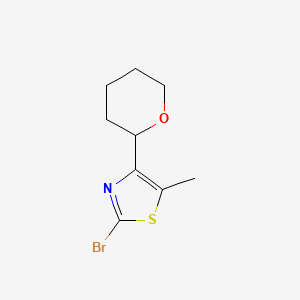

![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)

